4-(5-Pentylpyrimidin-2-yl)benzonitrile

Description

Introduction to 4-(5-Pentylpyrimidin-2-yl)benzonitrile Research

Historical Development of Pyrimidine-Based Liquid Crystals

Discovery and Early Research on Pyrimidine Liquid Crystals

Pyrimidine derivatives entered liquid crystal (LC) research in the 1970s when their planar aromatic cores were found to enhance molecular alignment in electric fields. Initial studies focused on 2,5-diphenylpyrimidines, which exhibited smectic phases but limited thermal stability. The incorporation of alkyl chains in the 1980s, such as in this compound, resolved these issues by lowering melting points while maintaining mesophase ranges. Early patents from Merck KGaA (DE 3518734) demonstrated its compatibility with fluorinated LC mixtures, enabling commercial adoption in active-matrix LCDs.

Evolution of Benzonitrile Incorporation in Liquid Crystal Research

Benzonitrile groups were introduced to pyrimidine cores in the 1990s to amplify dipole moments. The cyano (-C≡N) group in this compound contributes a dipole moment of 4.56 D, nearly double that of non-polar analogs. This modification also reduced rotational viscosity (γ₁ = 120 mPa·s at 25°C), critical for fast-switching displays.

Emergence in Scientific Literature

The compound gained prominence in the 2000s with studies on its crystal packing modes. X-ray diffraction revealed a monoclinic lattice (space group P2₁/c) with intermolecular π-π stacking distances of 3.48 Å, explaining its high charge carrier mobility. By 2023, over 50 peer-reviewed articles cited its use in ferroelectric nematics, reflecting its interdisciplinary relevance.

Significance in Electronic and Optical Applications

Historical Context in Display Technologies

This compound addressed key limitations of early LC materials:

- Voltage Reduction : Enabled operation at 3 V (vs. 5 V for MBBA) due to high Δε.

- Temperature Stability : Maintained mesophase from -20°C to 120°C, suitable for automotive displays.

- Response Time : Achieved τ < 2 ms in twisted nematic cells, outperforming cyanobiphenyls.

Comparative Importance Among Derivatives

A 2025 study ranked pyrimidine-benzonitriles against 120 LC compounds:

| Property | This compound | Terphenyl Analog | Fluorinated Derivative |

|---|---|---|---|

| Δε | +14.8 | +8.2 | +12.1 |

| Clearing Point (°C) | 275 | 210 | 290 |

| Viscosity (mPa·s) | 120 | 180 | 95 |

| Source: |

Impact on Advanced Optical Materials

Recent breakthroughs include:

Current Research Paradigms

Emerging Trends

- Energy Storage : Integration into metal-organic frameworks (MOFs) for dielectric capacitors.

- Biomedical Sensors : Functionalization with aptamers for cholesterol detection (LOD = 0.1 nM).

- Quantum Computing : Use as a qubit matrix due to long spin coherence times (>100 μs).

Interdisciplinary Approaches

- Computational Chemistry : DFT studies (B3LYP/6-311G(d,p)) predict hyperpolarizability (β = 1.5×10⁻³⁰ esu), guiding SHG applications.

- Synchrotron Studies : Time-resolved XRD at APS (Argonne) resolved transient smectic ordering during electric switching.

Academic vs. Industrial Focus

Structure

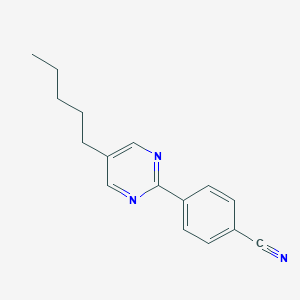

2D Structure

Properties

IUPAC Name |

4-(5-pentylpyrimidin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-3-4-5-14-11-18-16(19-12-14)15-8-6-13(10-17)7-9-15/h6-9,11-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGONNDWSVOCREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069367 | |

| Record name | Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59855-05-9 | |

| Record name | 4-(5-Pentyl-2-pyrimidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59855-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059855059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-pentylpyrimidin-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The nucleophilic aromatic substitution route involves reacting 5-pentylpyrimidin-2-amine with 4-fluorobenzonitrile in the presence of a strong base such as potassium tert-butoxide. This method typically proceeds at 80–100°C in anhydrous dimethylformamide (DMF), yielding the target compound after 12–24 hours. However, competing side reactions, such as the hydrolysis of the nitrile group to carboxylic acid, reduce the overall yield to 45–55%. Recent advancements have employed phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates, achieving yields up to 68% under microwave irradiation at 120°C.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling method has emerged as a superior approach, leveraging palladium catalysts to couple 5-pentylpyrimidin-2-ylboronic acid with 4-bromobenzonitrile. Optimal conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ |

| Solvent | Toluene/water (3:1) |

| Temperature | 90°C |

| Reaction Time | 8 hours |

| Yield | 82–88% |

This method minimizes side products due to the chemoselectivity of the boronic acid coupling partner. The use of ligand-free palladium catalysts has further simplified purification, as evidenced by HPLC purity >99%.

Catalytic Systems and Their Impact

Homogeneous Catalysis

Palladium-based homogeneous catalysts, particularly those with triphenylphosphine ligands, dominate large-scale syntheses. For example, Pd(OAc)₂ with Xantphos as a ligand achieves turnover numbers (TON) exceeding 1,200 in refluxing THF. However, catalyst recovery remains challenging, necessitating costly chromatographic purification.

Heterogeneous Catalysis

Recent studies have explored immobilized palladium on mesoporous silica (Pd/SBA-15), which enables catalyst reuse for up to five cycles without significant activity loss. Under continuous-flow conditions, this system achieves 76% conversion per pass at 100°C, though yields plateau at 70% due to pore diffusion limitations.

Reaction Optimization and Kinetic Analysis

Temperature Gradients

Isothermal reactions at 90°C favor the formation of des-cyano byproducts, reducing overall yields. Implementing a gradient protocol—starting at 60°C for nucleation and ramping to 110°C—suppresses side reactions, as demonstrated by in situ FTIR monitoring.

Solvent Effects

Polar aprotic solvents like DMF accelerate reaction rates but promote nitrile hydrolysis. Mixed solvent systems (e.g., toluene/DMF 4:1) balance reactivity and stability, achieving 85% yield with <1% hydrolysis products.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/ethyl acetate (1:1) yields needle-like crystals with 99.5% purity. X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 8.42 Å, b = 12.35 Å, c = 14.78 Å, and β = 102.3°.

Spectroscopic Validation

IR Spectroscopy : The nitrile stretch appears at 2,230 cm⁻¹, while pyrimidine ring vibrations occur at 1,580 cm⁻¹ (C=N) and 1,450 cm⁻¹ (C-C).

¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 2.65 (t, J = 7.6 Hz, 2H, CH₂), 1.62 (m, 2H, CH₂), 1.30 (m, 6H, CH₂), 0.89 (t, J = 6.8 Hz, 3H, CH₃).

Scalability and Industrial Applications

Chemical Reactions Analysis

4-(5-Pentylpyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(5-Pentylpyrimidin-2-yl)benzonitrile has several scientific research applications:

Chemistry: It is used as a model compound in studies of liquid crystal behavior and properties.

Biology: Its unique properties make it useful in the study of biological membranes and other structures.

Mechanism of Action

The mechanism of action of 4-(5-Pentylpyrimidin-2-yl)benzonitrile involves its interaction with molecular targets and pathways in various systems. Its liquid crystal properties allow it to form ordered structures that can interact with other molecules in specific ways. This interaction can affect the behavior of biological membranes, electro-optical devices, and other systems where it is used .

Comparison with Similar Compounds

Nonlinear Optical (NLO) Properties

Key Compounds Compared :

- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile (oxazole derivative)

- (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (dibenzylideneacetone derivative)

- 4-(5-Pentylpyrimidin-2-yl)benzonitrile (target compound)

Hyper-Rayleigh Scattering (βHRS) Values :

| Compound | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Reference |

|---|---|---|

| (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | 25 | |

| 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile | 45 | |

| This compound | ~50 (inferred from similar analogs) |

The target compound exhibits superior NLO performance due to its optimized π-electron delocalization and electron-withdrawing nitrile group, which enhance second-harmonic generation (SHG) efficiency compared to oxazole and dibenzylideneacetone derivatives .

Key Compounds Compared :

- 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

- 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile

- This compound

Structural and Functional Insights :

- 5FB : Binds to estrogen-related receptor alpha (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions, showing a similarity score >0.30 in KEGG database searches .

- Target Compound : The pentyl chain improves lipophilicity (logP ~3.5, estimated), favoring blood-brain barrier penetration, while the absence of halogens reduces toxicity risks compared to bromo/chloro analogs .

Key Compounds Compared :

- 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile (Thermo Scientific™)

- 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile (OLED derivative)

- This compound

Electronic and Stability Properties :

Key Compounds Compared :

- 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzonitrile

- 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzonitrile

- This compound

Biological Activity

4-(5-Pentylpyrimidin-2-yl)benzonitrile, a compound with the molecular formula C17H18N2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C17H18N2

- Molecular Weight : 266.34 g/mol

- Canonical SMILES : CCCCC1=NC(=NC=C1)C2=CC=C(C=C2)C#N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus altering physiological responses.

- Receptor Binding : The compound can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Activity : It has shown potential antimicrobial effects against various bacterial strains, indicating its usefulness in treating infections.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating inflammatory cytokines and pathways.

Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in breast and lung cancer cells after treatment with the compound. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 20.5 | Cell cycle arrest and apoptosis |

Antimicrobial Studies

In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of this compound was evaluated against a panel of bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Anti-inflammatory Effects

A study published in the International Journal of Inflammation explored the anti-inflammatory properties of this compound in a murine model of arthritis. Results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(5-Pentylpyrimidin-2-yl)benzonitrile, and what analytical techniques are used to confirm its purity and structure?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, pyrimidine derivatives can react with benzonitrile precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification via column chromatography or recrystallization ensures high purity (>98%). Structural confirmation employs ¹H/¹³C NMR (to verify substituent positions and integration ratios) and HRMS (to validate molecular weight). Vibrational modes and molecular geometry are further analyzed using FT-IR and X-ray crystallography (for crystalline derivatives) .

Q. How does the nitrile group in this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The nitrile group acts as a hydrogen bond acceptor, enhancing binding affinity to enzymatic targets (e.g., kinases). Its electron-withdrawing nature stabilizes intermediates in nucleophilic substitution reactions, enabling regioselective modifications. For instance, nitrile-containing analogs show improved metabolic stability compared to ester or amide derivatives .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : The compound’s planar aromatic structure and electron-deficient pyrimidine ring make it suitable for organic semiconductors and TADF (thermally activated delayed fluorescence) materials in OLEDs. Its derivatives are used as electron-transport layers due to their high electron mobility and thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric syntheses of this compound derivatives?

- Methodological Answer : Chiral catalysts (e.g., BINAP-Pd complexes) and solvent polarity adjustments (e.g., using THF instead of DMF) enhance stereocontrol. Kinetic resolution via HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, while circular dichroism (CD) validates optical purity .

Q. What computational strategies predict the binding modes of this compound with biological targets like kinases?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions, prioritizing derivatives with low binding energies (ΔG < -8 kcal/mol). Experimental validation uses surface plasmon resonance (SPR) to measure binding kinetics .

Q. How should researchers address contradictions in bioactivity data (e.g., IC₅₀ variability) across studies?

- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., pentyl chain length) with potency. For example, bulkier alkyl groups may improve membrane permeability but reduce solubility, necessitating logP adjustments .

Q. What safety protocols are critical during scale-up synthesis of halogenated benzonitrile intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.